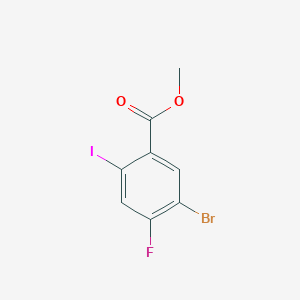

Methyl 5-bromo-4-fluoro-2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-fluoro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQZXYEMVYSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509204-33-4 | |

| Record name | methyl 5-bromo-4-fluoro-2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 5 Bromo 4 Fluoro 2 Iodobenzoate

De Novo Synthetic Routes and Strategic Precursor Utilization

The construction of the methyl 5-bromo-4-fluoro-2-iodobenzoate scaffold from simpler precursors relies on the sequential and regioselective introduction of halogen substituents. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired substitution pattern.

Exploiting Diazotization-Iodination Pathways from Aminobenzoate Precursors

A prominent and effective strategy for the introduction of an iodine atom at the C2 position involves the diazotization of a suitable aminobenzoate precursor, followed by a Sandmeyer-type iodination reaction. This pathway is particularly advantageous for installing substituents that are otherwise difficult to introduce via direct electrophilic halogenation.

A plausible and documented synthetic route for a closely related isomer, methyl 4-bromo-5-fluoro-2-iodobenzoate, commences with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This precursor undergoes diazotization in an acidic medium with sodium nitrite (B80452) to form an in situ diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide, facilitates the displacement of the diazonium group with iodine, yielding the target 2-iodo-substituted benzoate (B1203000). google.comnih.gov This transformation typically proceeds with high efficiency and is a widely adopted method for the synthesis of aryl iodides. organic-chemistry.org

The general mechanism for the Sandmeyer reaction involves the formation of an aryl radical intermediate, which is generated from the diazonium salt in the presence of a copper(I) catalyst. However, in the case of iodination, the reaction can often proceed without a copper catalyst. organic-chemistry.org

A proposed synthetic scheme for this compound, by analogy, would likely start from methyl 2-amino-5-bromo-4-fluorobenzoate. The key reaction parameters for such a transformation are outlined in the following table.

| Parameter | Condition | Purpose |

| Starting Material | Methyl 2-amino-5-bromo-4-fluorobenzoate | Provides the core scaffold with the amino group positioned for iodination. |

| Reagents | Sodium nitrite (NaNO₂), Acid (e.g., H₂SO₄, HCl) | In situ generation of nitrous acid for the formation of the diazonium salt. |

| Iodide Source | Potassium iodide (KI) | Nucleophile for the displacement of the diazonium group. |

| Temperature | 0-5 °C | Low temperature is crucial for the stability of the diazonium salt intermediate. |

| Solvent | Water, Acidic medium | Facilitates the dissolution of reagents and the diazotization reaction. |

This method highlights the strategic use of an amino group as a directing group that can be readily converted into a halogen substituent, thereby enabling the synthesis of complex substitution patterns not easily accessible through other means.

Regioselective Halogenation Strategies for Benzoate Scaffolds

Achieving the specific 5-bromo-4-fluoro-2-iodo arrangement on the methyl benzoate scaffold necessitates a carefully orchestrated sequence of halogenation reactions, leveraging the directing effects of the substituents present at each stage. The electron-withdrawing nature of the methyl ester group directs electrophilic substitution to the meta-position, while halogens are ortho-, para-directing.

A potential synthetic strategy could involve the initial iodination of a pre-existing bromo-fluoro-benzoate. For instance, starting with methyl 5-bromo-4-fluorobenzoate, direct iodination would need to be highly regioselective for the C2 position. This can be challenging due to the steric hindrance from the adjacent ester group and the deactivating nature of the existing halogens.

Alternatively, a more controlled approach would involve building the molecule sequentially. One could envision starting with methyl 4-fluorobenzoate. Regioselective bromination would be the first step. The fluorine atom is an ortho-, para-director, and the methyl ester is a meta-director. This would likely lead to a mixture of products. A more strategic approach might involve the introduction of the iodine via the diazotization route as described previously, followed by a regioselective bromination. The directing effects of the iodo and fluoro groups would then need to be carefully considered to achieve bromination at the C5 position.

Catalytic Approaches in Synthetic Protocols

Catalytic methods, particularly those involving transition metals, offer powerful tools for the synthesis and further functionalization of this compound. These reactions are often characterized by high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi Coupling)

The presence of two distinct carbon-halogen bonds (C-I and C-Br) in this compound makes it an excellent substrate for selective palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This difference in reactivity allows for selective functionalization at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for the formation of carbon-carbon bonds. This compound could be selectively coupled with a variety of aryl or vinyl boronic acids or esters at the C2 position.

A typical reaction setup would involve:

Substrate: this compound

Coupling Partner: An appropriate boronic acid or ester

Catalyst: A palladium(0) source, often with a phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄)

Base: An inorganic base such as K₂CO₃ or Cs₂CO₃

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water

Negishi Coupling: This reaction couples the aryl halide with an organozinc reagent, also catalyzed by palladium or nickel. chemicalbook.comnih.gov Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would allow for selective reaction at the C2 position of this compound.

Copper-Mediated Transformations and Functional Group Interconversions (e.g., Cyanation Reactions)

Copper-mediated reactions provide a complementary set of tools for the transformation of aryl halides. A notable application is the cyanation of aryl iodides, which can be used to introduce a nitrile group.

A documented example involves the cyanation of methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com In this process, the iodo-substituted compound is treated with a cyanide source, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. google.com This reaction proceeds via nucleophilic substitution of the iodide, facilitated by the copper catalyst.

| Cyanide Source | Solvent | Temperature | Yield | Reference |

| Cuprous Cyanide | DMF | 60 °C | - | google.com |

| Zinc Cyanide | NMP | 120 °C | - | google.com |

This transformation is valuable for converting the iodo-substituent into a versatile nitrile group, which can be further hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other organic transformations.

Mechanistic Insights into Reaction Pathways for this compound Synthesis

The successful synthesis of this compound is underpinned by a deep understanding of the reaction mechanisms involved.

The diazotization-iodination pathway begins with the formation of a nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium. The amino group of the aminobenzoate precursor attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the diazonium ion (Ar-N₂⁺) is formed. In the subsequent Sandmeyer-type iodination, the diazonium group is replaced by iodine. While the copper-catalyzed Sandmeyer reaction is believed to proceed through a radical mechanism, the uncatalyzed iodination with iodide ions is thought to involve nucleophilic attack of the iodide on the diazonium ion, although radical pathways can also be involved. nih.gov

In regioselective halogenation , the outcome is dictated by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. The fluorine at C4 and the bromine at C5 are ortho-, para-directing, while the methyl ester at C1 is meta-directing. The interplay of these directing effects, along with steric hindrance, determines the position of the incoming electrophile.

For palladium-catalyzed cross-coupling reactions , the catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron (Suzuki-Miyaura) or organozinc (Negishi) reagent is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The selectivity for the C-I bond over the C-Br bond is a result of the lower bond dissociation energy of the C-I bond, which makes the oxidative addition step kinetically more favorable.

In copper-mediated cyanation , the mechanism is thought to involve the formation of a copper(I) cyanide species which then undergoes oxidative addition to the aryl iodide. The resulting aryl-copper(III)-cyanide intermediate then reductively eliminates the aryl nitrile product, regenerating a copper(I) species that can re-enter the catalytic cycle.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the development of greener alternatives for many classical organic transformations. The synthesis of this compound can be re-evaluated through the lens of the twelve principles of green chemistry, focusing on reducing waste, using safer chemicals, and improving energy efficiency. scirp.orgchemicalbook.com

Atom Economy and Waste Prevention: The traditional multi-step synthesis often generates significant waste, particularly in the diazotization step, which uses stoichiometric amounts of sodium nitrite and acid, producing nitrogen gas and saline wastewater. wikipedia.org Green chemistry principles encourage the prevention of waste rather than its treatment after creation. google.com

Safer Solvents and Reagents: The choice of solvents and reagents is a key aspect of green synthesis. Dichloromethane, often used in bromination, is a hazardous solvent. researchgate.net Greener alternatives include switching to less toxic solvents or, ideally, performing reactions in water or under solvent-free conditions.

Key areas for green improvements in the synthesis include:

Bromination: Traditional methods may use elemental bromine, which is highly toxic and corrosive. A greener approach involves using N-bromosuccinimide (NBS), where the succinimide (B58015) byproduct is less hazardous. researchgate.net More advanced, sustainable methods include aerobic oxidative bromination, which uses a bromide salt with molecular oxygen as the oxidant, significantly reducing hazardous byproducts. wikipedia.org

Diazotization/Iodination: The Sandmeyer reaction, while effective, has several environmental drawbacks. wikipedia.orgnih.gov Greener alternatives to sodium nitrite for the formation of diazonium salts are being explored. These include using alternative nitrosating agents like methyl nitrite or tert-butyl nitrite, which can lead to cleaner reactions. scirp.orgnumberanalytics.comresearchgate.net Another innovative approach involves recycling nitrogen dioxide (NO₂) waste streams to be used as the diazotizing agent, turning a pollutant into a valuable reagent. chemistryviews.org Electrochemical methods for Sandmeyer reactions are also emerging, which use electricity to drive the transformation, avoiding traditional stoichiometric reagents. nih.gov

Esterification: Classic Fischer esterification requires a strong acid catalyst and often involves heating for extended periods. Greener esterification methods can significantly reduce the environmental impact. The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex), can simplify product purification and allow for catalyst recycling. Other energy-efficient techniques include microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. chemicalbook.com

The following table provides a comparative overview of traditional versus greener methodologies for the key synthetic steps.

| Reaction Step | Traditional Method | Green/Sustainable Alternative | Key Green Advantage |

| Bromination | Elemental Bromine (Br₂) in CCl₄ | N-Bromosuccinimide (NBS) in a greener solvent; Aerobic oxidative bromination with HBr/O₂ | Avoidance of highly toxic Br₂; Use of air as an oxidant. |

| Diazotization | Sodium Nitrite (NaNO₂) in aqueous strong acid | Methyl Nitrite; Diazotization with recycled NO₂; Electrochemical methods | Use of less toxic reagents; Waste valorization; Reduced inorganic salt waste. numberanalytics.comchemistryviews.orgnih.gov |

| Esterification | Sulfuric acid-catalyzed reflux in excess methanol | Solid acid catalyst (e.g., Dowex resin); Microwave-assisted synthesis | Catalyst recyclability; Reduced reaction time and energy consumption. chemicalbook.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical production.

Comprehensive Spectroscopic and Structural Characterization of Methyl 5 Bromo 4 Fluoro 2 Iodobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-bromo-4-fluoro-2-iodobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will be particularly informative regarding the substitution pattern of the benzene (B151609) ring.

The two aromatic protons, H-3 and H-6, are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing effects of the bromo, fluoro, iodo, and methoxycarbonyl substituents will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ 7.3 ppm).

The proton of the methyl group (-OCH₃) is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. This is due to its attachment to an electronegative oxygen atom.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet | ~2-3 Hz (meta coupling to F) |

| H-6 | 8.0 - 8.3 | Doublet of doublets | ~8-9 Hz (ortho coupling to F), ~1-2 Hz (meta coupling to Br) |

| -OCH₃ | ~3.9 | Singlet | N/A |

Note: The predicted chemical shifts are estimations based on additive models and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbonyl carbon of the ester group is expected to appear at the most downfield position.

The six aromatic carbons will each give a unique signal. The carbons directly attached to the electronegative halogens (C-2, C-4, C-5) will be significantly influenced by their respective electronic effects. The carbon attached to the iodine atom (C-2) is expected to be found at a relatively upfield position due to the "heavy atom effect". The carbon attached to the highly electronegative fluorine atom (C-4) will be shifted downfield. The carbon bearing the bromine atom (C-5) will also be downfield. The quaternary carbons (C-1, C-2, C-4, C-5) can be distinguished from the protonated carbons (C-3, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-1 | 130 - 135 |

| C-2 (C-I) | 90 - 95 |

| C-3 | 128 - 132 |

| C-4 (C-F) | 158 - 162 (doublet, ¹JC-F) |

| C-5 (C-Br) | 115 - 120 |

| C-6 | 135 - 140 |

| -OCH₃ | 52 - 55 |

Note: The predicted chemical shifts are estimations. The C-4 signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment created by the other substituents on the aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-6).

The typical chemical shift range for aromatic fluorides is between -100 and -140 ppm relative to CFCl₃. The presence of the electron-withdrawing bromo, iodo, and ester groups is expected to shift the fluorine resonance downfield within this range.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of H-3 and the fluorine atom (via ¹H-¹⁹F COSY) and potentially a very weak cross-peak between H-3 and H-6 (long-range coupling) would be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons, C-3 and C-6, by correlating their signals to the corresponding proton signals. The methyl protons would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the methyl protons would be expected to show correlations to the carbonyl carbon and C-1. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₈H₅BrFIO₂.

The expected monoisotopic mass for this compound can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 357.8509 |

| [M(⁸¹Br)]⁺ | 359.8488 |

Note: These values are for the molecular ions containing the respective bromine isotopes. The observed spectrum would show these peaks in an approximate 1:1 ratio.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the substituted aromatic ring.

Key Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3100 - 3000 | C-H stretch | Aromatic C-H stretching |

| ~2960 | C-H stretch | Methyl C-H stretching |

| ~1730 - 1715 | C=O stretch | Strong absorption characteristic of the ester carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ester. |

| ~1600, ~1475 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 - 1000 | C-O stretch | Strong absorptions from the ester C-O bonds. |

| ~1100 - 1000 | C-F stretch | Characteristic absorption for the aryl-fluorine bond. |

| Below 800 | C-Br, C-I stretch | Absorptions for carbon-bromine and carbon-iodine bonds are typically found in the fingerprint region at lower wavenumbers. |

The combination of these spectroscopic techniques provides a powerful and comprehensive toolkit for the complete structural characterization of this compound, allowing for unambiguous confirmation of its constitution and connectivity.

Single Crystal X-ray Diffraction Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data regarding its molecular geometry, intermolecular interactions, and potential polymorphism is not available.

Elucidation of Molecular Geometry and Conformation

Specific bond lengths, bond angles, and dihedral angles for this compound, which are determined through single-crystal X-ray diffraction, have not been reported. Such an analysis would provide precise measurements of the spatial arrangement of the atoms, confirming the planarity of the benzene ring and the orientation of the methyl ester group relative to the ring. The conformation of the molecule, particularly the rotation around the C-C and C-O single bonds of the ester group, remains experimentally unconfirmed.

Polymorphism and Solid-State Structural Variations

There is no information available in the reviewed literature concerning the existence of polymorphs for this compound. Polymorphism, the ability of a compound to crystallize in different solid-state forms, can only be investigated through detailed crystallographic studies under various crystallization conditions. As no such studies have been published for this specific compound, its polymorphic behavior remains unknown.

Theoretical and Computational Chemistry Investigations of Methyl 5 Bromo 4 Fluoro 2 Iodobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic structure of molecules. These calculations are fundamental to understanding and predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has emerged as a leading method for the quantum chemical study of molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org For Methyl 5-bromo-4-fluoro-2-iodobenzoate, DFT calculations can be employed to determine a wide range of molecular properties. By solving the Kohn-Sham equations, the electron density of the molecule is determined, from which various electronic and structural properties can be derived.

Key molecular properties that can be calculated using DFT include:

Optimized Molecular Geometry: The precise three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. This includes bond lengths, bond angles, and dihedral angles.

Electronic Energies: The total energy of the molecule, which is crucial for determining its stability and for calculating reaction energies.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the energies of the frontier molecular orbitals. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. chemrxiv.orgnih.gov

Below is an illustrative data table of molecular properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value | Unit |

| Total Energy | -5432.1234 | Hartrees |

| Dipole Moment | 2.54 | Debye |

| Chemical Potential (μ) | -4.56 | eV |

| Chemical Hardness (η) | 3.21 | eV |

| Electrophilicity Index (ω) | 3.23 | eV |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. wikipedia.org An analysis of the molecular orbitals, particularly the frontier molecular orbitals, is fundamental to understanding a molecule's chemical reactivity and electronic transitions.

Frontier Orbital Theory , developed by Kenichi Fukui, posits that the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, hence it is associated with nucleophilicity. The energy of the HOMO is related to the ionization potential of the molecule.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, thus it is associated with electrophilicity. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. researchgate.net

For this compound, the distribution and energies of the HOMO and LUMO would be significantly influenced by the various halogen substituents and the methyl ester group. The electron-withdrawing nature of the halogens and the ester group would likely lower the energies of both the HOMO and LUMO.

An illustrative table of frontier orbital properties for this compound is presented below.

| Orbital | Energy | Description |

| HOMO | -7.77 | Primarily localized on the benzene (B151609) ring and the iodine atom. |

| LUMO | -1.35 | Primarily localized on the benzene ring with significant contribution from the carbonyl group of the ester. |

| HOMO-LUMO Gap | 6.42 | Indicates moderate kinetic stability. |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This is achieved by mapping the molecule's potential energy surface (PES), which describes the energy of the molecule as a function of its geometry.

For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the benzene ring to the ester group, and the C-O bond within the ester group. tandfonline.comscispace.com Theoretical conformational analysis can be performed by systematically rotating these bonds and calculating the energy at each step. tandfonline.com

The results of a conformational analysis are typically presented as a potential energy surface map or a graph of energy versus a specific dihedral angle. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states for interconversion between conformers. The relative populations of the conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. Studies on substituted phenylbenzoates have shown that such molecules can be quite flexible. scispace.com

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and is the key to understanding the reaction's kinetics.

For this compound, computational studies could be used to investigate a variety of reactions, such as nucleophilic aromatic substitution. acs.org For example, the reaction with a nucleophile could proceed via different mechanisms, and computational modeling can help to distinguish between them by calculating the activation energies for each pathway. acs.org

The process of computationally studying a reaction mechanism typically involves:

Locating Stationary Points: Identifying the equilibrium geometries of reactants, products, and any intermediates.

Searching for Transition States: Finding the saddle points on the potential energy surface that connect the reactants and products.

Calculating Reaction Pathways: Tracing the minimum energy path (the intrinsic reaction coordinate) that connects the reactants to the products via the transition state.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts. nih.govrsc.orgnih.gov By comparing the calculated and experimental NMR spectra, it is possible to confirm the structure of a molecule and to assign the signals to specific atoms. ruc.dk

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption of infrared radiation. Computational methods can calculate these frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netcolab.ws This can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule.

The validation of computational results with experimental data is a crucial step in any theoretical study. A good agreement between the predicted and experimental spectroscopic parameters provides confidence in the computational model and the theoretical insights derived from it.

Below is an example of a data table comparing predicted and hypothetical experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Calculated Value | Experimental Value (Hypothetical) |

| ¹³C Chemical Shift (C-I) | 95.2 ppm | 94.8 ppm |

| ¹³C Chemical Shift (C-Br) | 115.8 ppm | 116.2 ppm |

| ¹³C Chemical Shift (C=O) | 164.5 ppm | 164.1 ppm |

| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1728 cm⁻¹ |

| IR Frequency (C-F stretch) | 1250 cm⁻¹ | 1255 cm⁻¹ |

This compound: A Versatile Building Block in Advanced Organic Synthesis

This compound is a polyhalogenated aromatic compound that has emerged as a valuable and versatile intermediate in the field of advanced organic synthesis research. Its unique substitution pattern, featuring three different halogen atoms (iodine, bromine, and fluorine) with distinct reactivities, alongside a methyl ester functional group, makes it an attractive starting material for the construction of complex molecular architectures. This article explores the diverse applications of this compound, focusing on its role as a core intermediate, strategies for its functionalization, and its utility in the development of novel catalytic transformations.

Applications in Advanced Organic Synthesis Research

The strategic placement of multiple reactive sites on the benzene (B151609) ring of Methyl 5-bromo-4-fluoro-2-iodobenzoate allows for a stepwise and selective introduction of various substituents, providing access to a wide range of complex organic molecules.

The presence of iodo, bromo, and fluoro substituents on the aromatic ring makes this compound a highly versatile precursor for the synthesis of diverse molecular scaffolds.

While specific literature examples detailing the synthesis of quinolines and benzofurans directly from this compound are not extensively documented, the inherent reactivity of the compound lends itself to such transformations. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond. This differential reactivity allows for sequential functionalization.

For instance, a Sonogashira coupling at the C-2 position (iodine) with a terminal alkyne could be the initial step. The resulting product could then undergo an intramolecular cyclization to form a substituted quinoline or be further functionalized at the C-5 position (bromine) before cyclization to construct more complex heterocyclic systems. Similarly, a palladium-catalyzed coupling with a suitable partner at the C-2 position, followed by intramolecular cyclization involving the ester group or a substituent introduced at the C-5 position, could provide a route to substituted benzofurans.

Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Coupling Reaction | Position | Reagent | Potential Product |

|---|---|---|---|

| Sonogashira | C-2 (Iodo) | Terminal Alkyne | 2-Alkynyl-5-bromo-4-fluorobenzoate |

| Suzuki | C-2 (Iodo) | Arylboronic Acid | 2-Aryl-5-bromo-4-fluorobenzoate |

This table represents potential reactions based on the known reactivity of similar compounds.

The sequential and site-selective functionalization of this compound makes it an ideal building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic compounds. By employing a series of palladium-catalyzed cross-coupling reactions, different aromatic or heteroaromatic rings can be fused to the central benzene core.

For example, a Suzuki coupling at the C-2 position with an arylboronic acid, followed by a second Suzuki or other cross-coupling reaction at the C-5 position with a different arylboronic acid, can lead to the formation of unsymmetrical biaryl and teraryl systems. Subsequent intramolecular cyclization reactions, such as a Scholl reaction, could then be employed to generate the final polycyclic aromatic system.

The orthogonal reactivity of the halogen substituents is the cornerstone of the synthetic utility of this compound, enabling a high degree of control over its derivatization.

The distinct reactivity of the C-I, C-Br, and C-F bonds allows for a predictable and stepwise functionalization. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. This hierarchy enables the selective reaction at one position while leaving the others intact for subsequent transformations.

Table 2: Hierarchy of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

| Halogen | Bond | Relative Reactivity |

|---|---|---|

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

This differential reactivity can be exploited to introduce a variety of functional groups at specific positions on the aromatic ring. For example, a Sonogashira or Suzuki coupling can be performed selectively at the C-2 position. The resulting product can then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination or a Stille coupling, at the C-5 position. The fluorine atom is generally unreactive under these conditions and can be retained in the final product or functionalized under harsher conditions if desired.

Polyhalogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The ability to selectively introduce various functional groups onto the scaffold of this compound makes it a valuable precursor for the generation of advanced pharmaceutical intermediates. The fluorine atom, in particular, is a common feature in many modern drugs, as its incorporation can significantly impact metabolic stability, lipophilicity, and binding affinity. By leveraging the site-selective functionalization strategies described above, medicinal chemists can efficiently generate libraries of complex molecules for drug discovery programs.

This compound can serve as an excellent model substrate for the development and optimization of new catalytic methodologies. The presence of multiple, electronically distinct C-X bonds allows researchers to test the selectivity and efficiency of novel catalyst systems for cross-coupling reactions. For example, a new catalyst designed for selective C-Br activation in the presence of a C-I bond could be effectively tested using this molecule. The development of catalysts that can selectively activate the typically unreactive C-F bond is a significant area of research, and this compound would be an ideal substrate for such studies.

Future Research Directions and Emerging Avenues

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of chiral molecules is a cornerstone of modern chemistry. While current research on Methyl 5-bromo-4-fluoro-2-iodobenzoate has not extensively focused on chirality, its structure presents significant opportunities for the exploration of asymmetric synthesis to generate novel chiral derivatives.

Future efforts could focus on introducing chirality through several established and emerging strategies. One promising avenue is the use of chiral catalysts in reactions involving the ester group or in transformations that modify the aromatic ring. For instance, asymmetric hydrogenation or reduction of a derivative of the ester could introduce a stereocenter. More advanced methods could involve chiral ligands in cross-coupling reactions at the halogenated positions, potentially leading to atropisomeric products if bulky substituents are introduced, creating axially chiral molecules. magtech.com.cnunl.edu

The synthesis of chiral derivatives could also be achieved by reacting this compound with enantiopure starting materials. nih.gov For example, coupling with chiral amines or alcohols could yield diastereomeric products that could be separated and characterized. nih.gov The development of methods for the enantioselective construction of complex structures, such as β-substituted γ-lactones, from halogenated substrates highlights the potential for creating versatile chiral building blocks. acs.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Reactions | Use of chiral catalysts (e.g., metal complexes with chiral ligands) to induce stereoselectivity in reactions involving the ester or aromatic core. | Enantiomerically enriched products with new stereocenters. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the molecule to direct a subsequent stereoselective transformation. | Diastereomeric intermediates that can be separated, followed by removal of the auxiliary. |

| Resolution | Separation of a racemic mixture of a derivative using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. | Isolation of pure enantiomers from a racemic mixture. |

These investigations would not only expand the library of compounds derivable from this compound but also contribute to the broader field of asymmetric synthesis by developing methodologies for complex, polyhalogenated substrates. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. vapourtec.commdpi.com Integrating the synthesis and derivatization of this compound into flow chemistry platforms represents a significant future research direction.

Flow chemistry is particularly well-suited for handling reactions involving hazardous reagents or intermediates, which can be generated and consumed in situ, minimizing risk. youtube.com Many transformations involving polyhalogenated aromatics, such as lithiation, Grignard reactions, or reactions under high pressure or temperature, could be performed more safely and with greater control in a continuous flow setup. jst.org.inacs.org For example, the precise temperature control in microreactors can prevent runaway reactions and improve selectivity in exothermic processes. researchgate.net

Automated synthesis platforms, combined with flow chemistry, could enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. vapourtec.com By systematically varying reagents, catalysts, and reaction parameters (temperature, pressure, residence time), researchers can quickly optimize transformations and explore a vast chemical space. nih.gov This approach would be invaluable for developing diverse derivatives of this compound for various applications.

Table 2: Advantages of Flow Chemistry for Transformations of this compound

| Feature | Benefit in this Context | Example Application |

|---|---|---|

| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing byproduct formation. | Grignard formation or lithiation at one of the halogen positions. |

| Improved Mass Transfer | Efficient mixing of reagents, leading to faster reaction times and higher yields. | Gas-liquid reactions, such as hydrogenations or carbonylations. |

| Increased Safety | In situ generation and consumption of hazardous intermediates in small volumes. | Handling of highly reactive organometallic intermediates. acs.org |

Future research in this area would involve designing and optimizing specific flow modules for key transformations of the title compound, potentially leading to telescoped, multi-step syntheses without the need for isolating intermediates. jst.org.in

Development of Chemo- and Regioselective Transformations for Complex Molecular Assembly

The presence of three different halogens (F, Br, I) at distinct positions on the aromatic ring makes this compound an ideal substrate for studying and developing chemo- and regioselective transformations. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) is the key to its synthetic utility, allowing for sequential, site-selective functionalization.

While the general principles of palladium-catalyzed cross-coupling reactions are well-established, future research can focus on developing novel catalytic systems that offer unprecedented levels of selectivity for this specific substitution pattern. acs.orgresearchgate.net This includes designing ligands that can fine-tune the electronic and steric properties of the metal center to selectively activate one C-X bond over another, even when their reactivities are similar. nih.gov

The challenge lies in achieving selective functionalization, especially when multiple identical halogens are present on a substrate. nih.govacs.org For this compound, the primary differentiation is based on the halogen type. However, developing catalysts that could, for example, selectively react at the C-Br bond in the presence of the C-I bond under specific conditions would represent a significant advancement. Research into the mechanistic origins of selectivity, considering factors like oxidative addition, transmetalation, and catalyst speciation, will be crucial. nih.govnih.gov

These selective transformations would enable the programmed, step-wise construction of highly complex molecules. One could envision a synthetic route where the iodine is first substituted via a Sonogashira coupling, followed by a Suzuki coupling at the bromine, and finally a nucleophilic aromatic substitution (SNAr) at the fluorine position. This divergent approach allows for the creation of a vast library of polysubstituted aromatic compounds from a single starting material.

Table 3: Hierarchy of Halogen Reactivity and Potential Sequential Reactions

| Position | Halogen | Relative Reactivity in Cross-Coupling | Potential Transformation |

|---|---|---|---|

| 2 | Iodine | Highest | Sonogashira, Suzuki, Stille, Buchwald-Hartwig Amination |

| 5 | Bromine | Intermediate | Suzuki, Heck, Buchwald-Hartwig Amination |

Further research could explore less common coupling reactions and the development of orthogonal strategies where different catalytic systems are used in a one-pot sequence to functionalize multiple positions without intermediate purification steps.

Bio-inspired Synthetic Approaches for Structurally Diverse Libraries (excluding biological activity/efficacy)

Nature utilizes specific enzymes to perform complex chemical transformations, including the selective installation of halogen atoms onto organic molecules. acs.org While direct enzymatic modification of a synthetic precursor like this compound is a long-term goal, the principles of biosynthesis can inspire novel synthetic strategies for creating structurally diverse compound libraries.

One bio-inspired approach involves mimicking the way nature builds molecular complexity from simple, functionalized building blocks. researchgate.net Starting with the core scaffold of this compound, synthetic strategies could be designed to emulate biosynthetic pathways, such as polyketide or alkaloid synthesis, to append complex side chains in a step-wise fashion. This could involve iterative cross-coupling reactions or ring-forming cascades initiated by the functionalization of one of the halogenated positions.

Furthermore, understanding the mechanisms of enzymatic dehalogenation could inspire the development of new catalysts for selective C-X bond cleavage under mild conditions. nih.gov This could provide alternative methods for functionalizing the aromatic ring. Another avenue is the use of halogen bonding in promoting specific reactions, a phenomenon observed in biological systems that is gaining traction in synthetic chemistry for controlling reactivity and selectivity. researchgate.net By using the inherent halogen-bond donating capabilities of the iodine and bromine atoms on the ring, it may be possible to direct the approach of reagents and catalysts to achieve novel transformations.

The goal of these bio-inspired approaches is not to replicate biological systems but to use their principles—such as efficiency, selectivity, and scaffold diversification—to develop new synthetic tools. This could lead to the creation of libraries of complex and diverse molecules based on the tri-halogenated benzoate (B1203000) core, providing access to novel chemical space.

Q & A

Q. What are the established synthetic routes for Methyl 5-bromo-4-fluoro-2-iodobenzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 5-bromo-4-fluoro-2-iodobenzoic acid. A standard protocol involves reacting the acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. Key parameters include:

- Molar ratios : Excess methyl iodide (1.5–2.0 equiv.) to drive esterification to completion.

- Reaction time : 12–24 hours at 60–80°C.

- Workup : Acidic aqueous wash to remove unreacted starting material, followed by recrystallization from ethanol/water . Yield optimization requires careful control of steric hindrance from the bulky iodine and bromine substituents, which may slow reaction kinetics.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming substitution patterns. The deshielding effects of electron-withdrawing groups (Br, F, I) on adjacent protons and carbons provide diagnostic peaks (e.g., aromatic protons appear as complex multiplets due to coupling with F and Br).

- X-ray crystallography : Resolves regiochemistry and bond angles. Programs like ORTEP-3 (with GUI) are used to model heavy-atom positions, particularly iodine’s anisotropic displacement parameters .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₅BrFIO₂, MW 358.93) and isotopic patterns from bromine (/) and iodine () .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

- Suzuki-Miyaura coupling : The iodine substituent undergoes cross-coupling with boronic acids to generate biaryl systems, while bromine remains intact for subsequent functionalization.

- Nucleophilic aromatic substitution : Fluorine’s meta-directing effects facilitate substitution at specific positions for drug candidate synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?

The bromine (ortho/para-directing) and fluorine (meta-directing) substituents create competing electronic effects, while iodine’s steric bulk limits accessibility to certain positions. For example:

- Electrophilic substitution : Fluorine directs incoming electrophiles to the meta position relative to itself (C-3), but steric hindrance from iodine at C-2 may favor alternative pathways.

- Contradictions in reactivity : Discrepancies in reported reaction outcomes (e.g., unexpected C-6 substitution) suggest solvent polarity and temperature critically modulate regioselectivity .

Q. What strategies mitigate thermal and photolytic degradation of this compound during storage and reactions?

- Storage : Sealed containers under inert gas (argon) at 20–22°C prevent hydrolysis of the ester group and iodine loss via radical pathways.

- Light sensitivity : Amber glassware or UV-filtered environments are essential to avoid C-I bond cleavage, which generates reactive iodine radicals .

- Reaction design : Low-temperature conditions (-78°C to 0°C) and radical scavengers (e.g., BHT) stabilize the compound during metal-catalyzed reactions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from:

- Impurity profiles : Trace metals (e.g., Pd from prior coupling reactions) may catalyze side reactions. Purity assays (HPLC, TLC) and pre-treatment with EDTA are recommended.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, while nonpolar solvents favor radical pathways. Systematic solvent screens are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.